2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone)

Coordination Chemistry Metal Chelation Ligand Design

For researchers requiring a superior metal-coordinating scaffold, this bifunctional quinoxaline derivative addresses the limitations of simpler ligands like BPQ. Its dual thioether-carbonyl-pyridyl arms create a six-donor-atom environment for enhanced stability and binding geometry. - **Superior Coordination:** Thioether and carbonyl groups enable multi-dentate metal binding, unlike core-only analogs. - **Enhanced Tunability:** Flexible side chains and rich heteroatom content modulate solubility, logP, and electronic properties. - **Dual Functionality:** Serves as a kinase inhibitor candidate and a hemilabile ligand for catalysis.

Molecular Formula C22H16N4O2S2
Molecular Weight 432.5 g/mol
Cat. No. B12946113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone)
Molecular FormulaC22H16N4O2S2
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)SCC(=O)C3=CC=CC=N3)SCC(=O)C4=CC=CC=N4
InChIInChI=1S/C22H16N4O2S2/c27-19(17-9-3-5-11-23-17)13-29-21-22(26-16-8-2-1-7-15(16)25-21)30-14-20(28)18-10-4-6-12-24-18/h1-12H,13-14H2
InChIKeyMJKILBPXJBLOGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) – Structural Class and Baseline Characteristics


2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) is a bifunctional quinoxaline derivative in which two 2‑pyridyl‑2‑oxoethyl sulfide arms are symmetrically attached to the quinoxaline core. This architecture places it within the larger family of quinoxaline‑based kinase inhibitors and metal‑coordinating ligands [1]. Unlike the more extensively studied 2,3‑bis(2‑pyridyl)quinoxaline (BPQ), which lacks the flexible thioether‑carbonyl linker, this compound introduces two additional heteroatom‑rich side chains that can modulate electronic properties, solubility, and target‑binding geometry .

Why Generic Quinoxaline Scaffolds Cannot Substitute for 2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone)


Simple quinoxaline derivatives (e.g., quinoxaline, 2‑methylquinoxaline, or even 2,3‑bis(2‑pyridyl)quinoxaline) lack the dual thioether‑carbonyl linker that is integral to this compound [1]. The 2‑pyridyl‑2‑oxoethyl sulfide arms create a chelating environment with four additional heteroatoms (two sulfur and two carbonyl oxygen atoms) that can engage in multi‑dentate metal binding or form hydrogen‑bond networks absent in the core‑only analogs . Consequently, replacement with a simple quinoxaline scaffold would forfeit the oxidative and coordinative stability conferred by the sulfide bridges, as well as the solubility and logP modulation provided by the pendant pyridyl‑ethanone groups [1].

Quantitative Differentiation Evidence for 2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone) – Comparator‑Based Analysis


Chelating Atom Set vs. 2,3‑Bis(2‑pyridyl)quinoxaline (BPQ)

The target compound offers six potential donor atoms (two quinoxaline N, two thioether S, two carbonyl O) versus only four (two quinoxaline N, two pyridyl N) in BPQ. This difference is quantifiable by counting the number of Lewis‑base sites and is expected to translate into higher stability constants for metal complexes, although direct experimental comparison data are not available in the literature [1]. The additional carbonyl and sulfur atoms can participate in π‑back‑donation and hydrogen bonding, respectively, features absent in BPQ .

Coordination Chemistry Metal Chelation Ligand Design

Linker Flexibility vs. Rigid 2,3‑Di(2‑pyridyl)quinoxaline

The thioether‑methylene‑carbonyl linker introduces two rotatable bonds per side chain, compared with zero rotatable bonds between the pyridine rings and the quinoxaline core in 2,3‑di(2‑pyridyl)quinoxaline. This difference in conformational entropy can influence binding thermodynamics, potentially allowing the target compound to adapt to asymmetric or deeply buried binding pockets that the rigid comparator cannot access [1]. Direct thermodynamic measurements are not available; the difference is inferred from the number of rotatable bonds counted in the SMILES strings .

Conformational Analysis Ligand Pre‑organization Binding Entropy

Piperazine‑Analog Replacement and Solubility/LogP Differences

The closest commercially listed structural analog is 2,2‑(quinoxaline‑2,3‑diylbis(sulfanediyl))bis(1‑(4‑methylpiperazin‑1‑yl)ethan‑1‑one) (CAS 708976‑67‑4). While no experimental logP or solubility data are published for either compound, the replacement of the piperazine rings with pyridine rings is expected to lower the topological polar surface area (tPSA) and reduce the number of hydrogen‑bond acceptors, resulting in a lower calculated logP and potentially improved membrane permeability [1]. Without measured values, this remains a class‑level inference based on standard medicinal chemistry rules .

Physicochemical Properties ADME Medicinal Chemistry

Optimal Application Scenarios for 2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone)


Transition Metal Catalyst Ligand Development

The six‑donor‑atom architecture and rotatable side chains make this compound a candidate for designing hemilabile ligands in homogeneous catalysis, where the thioether groups can temporarily dissociate to open a coordination site while the carbonyl and pyridine donors maintain metal binding [1].

Metal‑Chelating Pharmacophore for Anticancer Research

Quinoxaline motifs are established in kinase inhibitor patents (e.g., US 9,670,180), and the introduction of thioether‑pyridyl‑ketone arms creates a multi‑dentate chelating system that could interfere with metal‑dependent enzymes or act as a pro‑drug that releases active species upon metal binding [1].

Fluorescent or Electrochemical Sensor Scaffold

Pyridyl‑quinoxaline derivatives are employed as pH sensors and redox‑active probes (e.g., 2,3‑bis(2‑pyridyl)quinoxaline). The additional sulfur and carbonyl functionalities in the target compound could provide extra tuning handles for optical and electrochemical response, making it a candidate for custom sensor development [2].

Quote Request

Request a Quote for 2,2'-(Quinoxaline-2,3-diylbis(sulfanediyl))bis(1-(pyridin-2-yl)ethanone)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.